Chloro(2-methoxypentyl)mercury
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Overview
Description
Chloro(2-methoxypentyl)mercury is an organomercury compound that features a mercury atom bonded to a chloro group and a 2-methoxypentyl group. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. they are also recognized for their toxicity and environmental impact, necessitating careful handling and usage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-methoxypentyl)mercury typically involves the reaction of mercury(II) chloride with 2-methoxypentyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
HgCl2+CH3OCH2CH2CH2CH2Cl→ClHg(CH3OCH2CH2CH2CH2)+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Chloro(2-methoxypentyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or phosphines can react with the chloro group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution with a thiol may produce a thiomercury compound.
Scientific Research Applications
Chloro(2-methoxypentyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of certain polymers and as a stabilizer in industrial processes.
Mechanism of Action
The mechanism of action of Chloro(2-methoxypentyl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes The mercury atom can form strong bonds with sulfur atoms in these molecules, leading to inhibition of enzyme activity and disruption of cellular functions
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Another organomercury compound with a methyl group instead of a 2-methoxypentyl group.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to the mercury atom.
Uniqueness
Chloro(2-methoxypentyl)mercury is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 2-methoxypentyl group influences its reactivity and interactions with other molecules, making it suitable for specific applications that other organomercury compounds may not be able to fulfill.
Properties
CAS No. |
62594-73-4 |
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Molecular Formula |
C6H13ClHgO |
Molecular Weight |
337.21 g/mol |
IUPAC Name |
chloro(2-methoxypentyl)mercury |
InChI |
InChI=1S/C6H13O.ClH.Hg/c1-4-5-6(2)7-3;;/h6H,2,4-5H2,1,3H3;1H;/q;;+1/p-1 |
InChI Key |
SLLNGSQEVFHOAN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C[Hg]Cl)OC |
Origin of Product |
United States |
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